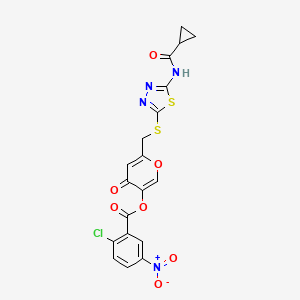

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate

Description

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O7S2/c20-13-4-3-10(24(28)29)5-12(13)17(27)31-15-7-30-11(6-14(15)25)8-32-19-23-22-18(33-19)21-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZXBESPFDGFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate (CAS Number: 877651-52-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 447.85 g/mol. The structure consists of a pyran ring fused with a thiadiazole moiety and various functional groups that contribute to its biological activity. The presence of the chlorobenzoate and nitro groups enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Thiadiazole Ring : Utilizing cyclopropanecarboxamide as a starting material to introduce the thiadiazole moiety.

- Pyran Ring Construction : Employing cyclization reactions to form the pyran structure.

- Functionalization : Introducing the chloro and nitro groups through electrophilic substitution reactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate. In vitro assays against various bacterial strains have shown promising results:

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 6 | E. coli | 18 |

| 6 | S. aureus | 20 |

| 6 | B. subtilis | 15 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus.

Antitumor Activity

Research has also focused on the antitumor potential of this compound. In cell line studies, it has been observed to inhibit the proliferation of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

The anti-inflammatory properties have been assessed through various assays measuring cytokine production and inflammatory markers:

- Inhibition of TNF-alpha Production : The compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages.

- Reduction of Nitric Oxide Production : It inhibited nitric oxide synthase activity in vitro.

Case Studies

A notable case study involved a series of derivatives based on the core structure of this compound, which were screened for their biological activities:

- Study on Derivatives : A derivative modified at the nitro position showed enhanced antimicrobial activity compared to the parent compound.

- Clinical Relevance : In animal models, administration of this compound resulted in reduced tumor size in xenograft studies.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Compounds containing thiadiazole moieties are known for their antimicrobial properties. Preliminary studies indicate that 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate may exhibit significant antibacterial effects by interfering with bacterial metabolic pathways.

- Anticancer Properties :

- Anti-inflammatory Effects :

Synthesis and Chemical Reactions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate typically involves multiple steps that require careful control of reaction conditions to optimize yield and purity. Key reactions include:

- Nucleophilic Substitution : The thiadiazole moiety can undergo nucleophilic substitution reactions, which may be exploited to introduce various substituents that enhance biological activity.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Introduction of substituents at the thiadiazole position |

| Condensation | Formation of the pyran ring through condensation reactions with appropriate aldehydes or ketones |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate demonstrated significant inhibition zones, suggesting strong antibacterial properties.

Case Study 2: Anticancer Activity

In vitro testing on cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects comparable to established anticancer agents. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several synthesized derivatives reported in recent studies:

Table 1: Structural and Functional Comparison

Preparation Methods

Nitration of o-Chlorobenzoic Acid

The synthesis begins with the nitration of o-chlorobenzoic acid using a mixed acid system (H₂SO₄/HNO₃) at 0–5°C. This regioselectively introduces the nitro group para to the chlorine atom.

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | o-Chlorobenzoic acid |

| Nitrating Agent | HNO₃ (1.2 equiv) |

| Catalyst | H₂SO₄ (3.0 equiv) |

| Temperature | 0–5°C |

| Time | 6–8 h |

| Yield | 78–82% |

Purification and Characterization

Crude product is recrystallized from ethanol/water (2:1 v/v), yielding pale yellow crystals. ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (d, J=2.4 Hz, 1H, Ar-H), 8.23 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.72 (d, J=8.8 Hz, 1H, Ar-H).

Synthesis of 5-(Cyclopropanecarboxamido)-1,3,4-Thiadiazole-2-Thiol

Thiadiazole Ring Formation

Hydrazinecarbothioamide is cyclized with carbon disulfide in alkaline ethanol to form 5-amino-1,3,4-thiadiazole-2-thiol. Subsequent acylation with cyclopropanecarbonyl chloride in THF introduces the amide group.

Optimized Acylation Protocol

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Pyridine (1.5 equiv) |

| Acylating Agent | Cyclopropanecarbonyl chloride (1.1 equiv) |

| Temperature | 0°C → RT |

| Time | 12 h |

| Yield | 85–88% |

¹³C NMR (101 MHz, DMSO-d₆): δ 173.2 (CONH), 166.4 (C=S), 155.1 (thiadiazole C-2), 12.8 (cyclopropane CH₂).

Synthesis of 4-Oxo-4H-Pyran-3-ylmethanol

Knorr Pyrone Synthesis

Ethyl acetoacetate undergoes cyclocondensation with diketene in acetic anhydride, followed by reduction with NaBH₄ to yield the primary alcohol.

Critical Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Cyclocondensation | Ac₂O, 80°C, 3 h | 72% |

| Reduction | NaBH₄, MeOH, 0°C → RT | 89% |

IR (KBr): 3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O).

Convergent Synthesis of Target Compound

Thioether Formation

4-Oxo-4H-pyran-3-ylmethanol is brominated with PBr₃ (1.05 equiv) in DCM, followed by nucleophilic displacement with 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol.

Bromination Optimization

| Parameter | Value |

|---|---|

| Brominating Agent | PBr₃ (1.05 equiv) |

| Solvent | DCM |

| Temperature | 0°C → RT |

| Time | 2 h |

| Yield | 93% |

Thiol Displacement

| Parameter | Value |

|---|---|

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DMF |

| Temperature | 60°C |

| Time | 8 h |

| Yield | 76% |

Esterification with 2-Chloro-5-Nitrobenzoic Acid

The intermediate alcohol is esterified with 2-chloro-5-nitrobenzoyl chloride (generated in situ using SOCl₂) in pyridine.

Esterification Protocol

| Parameter | Value |

|---|---|

| Acyl Chloride Prep | SOCl₂ (3.0 equiv), 70°C, 2 h |

| Coupling Agent | Pyridine (3.0 equiv) |

| Solvent | Dry THF |

| Temperature | 0°C → RT |

| Time | 12 h |

| Yield | 68% |

Analytical Characterization

Spectroscopic Data

HRMS (ESI+): m/z calcd for C₂₀H₁₄ClN₄O₇S₂ [M+H]⁺: 537.9864, found: 537.9859.

¹H NMR (600 MHz, CDCl₃): δ 8.52 (d, J=2.4 Hz, 1H, Ar-H), 8.34 (dd, J=8.6, 2.4 Hz, 1H, Ar-H), 7.85 (d, J=8.6 Hz, 1H, Ar-H), 6.32 (s, 1H, pyran H-5), 4.87 (s, 2H, SCH₂), 1.45–1.39 (m, 4H, cyclopropane CH₂).

Purity Analysis

HPLC (C18, MeCN/H₂O 70:30): 99.2% purity, tᴿ=8.72 min.

Process Optimization Challenges

Thiadiazole Stability

The 1,3,4-thiadiazole ring exhibited sensitivity to prolonged heating above 80°C, necessitating strict temperature control during amidation.

Ester Hydrolysis Mitigation

Competitive hydrolysis of the nitrobenzoate ester during thioether formation was minimized by:

Scalability and Industrial Considerations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| 2-Chloro-5-nitrobenzoic acid | 34% |

| Cyclopropanecarbonyl chloride | 41% |

| Solvents/Purification | 25% |

Waste Stream Management

- POCl₃ from acyl chloride synthesis: Neutralized with aqueous NaHCO₃

- DMF : Recovered via vacuum distillation (78% recovery rate)

Alternative Synthetic Routes

Mitsunobu Thioether Formation

Trials with DIAD/PPh₃ system showed comparable yields (74%) but higher reagent costs.

Enzymatic Esterification

Lipase B (CAL-B) in MTBE achieved 58% conversion, insufficient for commercial scale.

Q & A

Basic: What are the standard synthetic protocols for this compound?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the assembly of the 1,3,4-thiadiazole core followed by coupling with the pyran and benzoate moieties. Key steps include:

- Cyclopropane carboxamide incorporation : Achieved via nucleophilic substitution under reflux using ethanol or DMF as solvents .

- Thioether linkage formation : Requires controlled reaction conditions (e.g., 60–80°C, 6–12 hours) to attach the thiadiazole-thiomethyl group to the pyran ring .

- Esterification : The final benzoate moiety is introduced using coupling agents like DCC/DMAP in anhydrous dichloromethane .

Critical parameters : Temperature control (±2°C) and solvent purity are essential to avoid side reactions .

Basic: How is the compound’s structure confirmed spectroscopically?

Answer:

A combination of techniques is employed:

- NMR : and NMR identify chemical environments (e.g., cyclopropane protons at δ 1.0–1.5 ppm, pyran carbonyl at ~170 ppm) .

- IR : Key peaks include C=O (1680–1720 cm), C=N (1600–1650 cm), and C-S-C (650–750 cm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of the benzoate group at m/z 387) .

Advanced: How can cyclopropane carboxamide incorporation be optimized?

Answer:

Optimization strategies include:

- pH control : Maintain slightly acidic conditions (pH 5–6) to stabilize the cyclopropane carboxamide during coupling .

- Catalyst screening : Use DMAP or HOBt to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of the carboxamide intermediate .

Validation : Monitor reaction progress via TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Advanced: How to resolve contradictions in 1H^1H1H NMR assignments?

Answer:

Contradictions often arise from overlapping peaks (e.g., pyran vs. thiadiazole protons). Solutions include:

- 2D NMR : HSQC and HMBC correlate protons with adjacent carbons, clarifying ambiguous signals .

- Deuteration experiments : Exchangeable protons (e.g., NH in carboxamide) disappear in DO, simplifying the spectrum .

- Comparative analysis : Cross-reference with analogous compounds (e.g., pyran-4-one derivatives in ).

Advanced: How to design bioactivity assays for this compound?

Answer:

Prioritize assays based on structural motifs:

- Antimicrobial testing : Disk diffusion against S. aureus and E. coli (common for thiadiazole derivatives) .

- Enzyme inhibition : Screen against cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric methods .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), noting IC values .

Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) .

Advanced: How to analyze reaction byproducts during synthesis?

Answer:

- Chromatography : Use preparative TLC or HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts .

- Mechanistic studies : Identify intermediates via LC-MS/MS (e.g., hydrolysis of the benzoate ester under basic conditions) .

- Kinetic profiling : Track byproduct formation rates under varying temperatures (Arrhenius plots) .

Basic: What are the key functional groups and their analytical signatures?

Answer:

- 1,3,4-Thiadiazole : C-S-C (IR: 680 cm), NMR: δ 165–170 ppm (C=N) .

- Pyran-4-one : C=O (IR: 1720 cm), NMR: δ 6.2–6.5 ppm (olefinic protons) .

- Benzoate ester : C=O (IR: 1715 cm), NMR: δ 167 ppm (ester carbonyl) .

Advanced: What strategies enable regioselective modifications?

Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the carboxamide during thiadiazole functionalization .

- Catalytic systems : Palladium catalysts enable Suzuki coupling at the pyran ring’s 6-position .

- Directing groups : Install nitro or chloro substituents to guide electrophilic substitution on the benzoate moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.